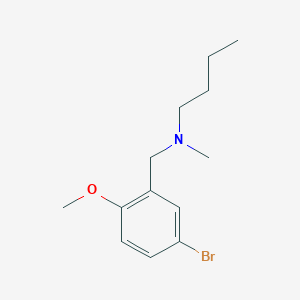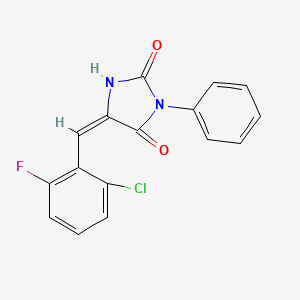![molecular formula C19H24N2O4S B5184096 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide, also known as MPAP, is a compound that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. MPAP is a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor in the brain. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival.
Mécanisme D'action
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide binds to and activates the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Activation of the sigma-1 receptor by this compound results in the modulation of calcium signaling, protein folding, and cell survival. The sigma-1 receptor is also involved in the regulation of neurotransmitter release and ion channel activity, which may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of calcium signaling, the regulation of neurotransmitter release, and the enhancement of neuroprotection. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide is that it is a selective sigma-1 receptor agonist, which means it has a specific target in the brain. This makes it easier to study the effects of this compound on the sigma-1 receptor and its downstream signaling pathways. However, one limitation of this compound is that it may have off-target effects on other receptors or cellular processes. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide. One area of interest is the potential therapeutic effects of this compound in neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Another area of interest is the development of more selective sigma-1 receptor agonists that have fewer off-target effects. Additionally, the role of the sigma-1 receptor in various cellular processes, including calcium signaling, protein folding, and cell survival, is still not fully understood, and further research is needed to elucidate these mechanisms.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzamide with propylamine, followed by reduction of the nitro group to an amine using palladium on carbon. The resulting amine is then reacted with 2-phenylethylamine and sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in several research papers.
Applications De Recherche Scientifique
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance neuroprotection. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-methoxy-5-(2-phenylethylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-12-20-19(22)17-14-16(9-10-18(17)25-2)26(23,24)21-13-11-15-7-5-4-6-8-15/h4-10,14,21H,3,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOKBSKHLGDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)